molecular formula C12H17NO B13233114 5-Methoxy-3-propyl-2,3-dihydro-1H-indole

5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Cat. No.: B13233114
M. Wt: 191.27 g/mol
InChI Key: SADPKZOJFZCCFJ-UHFFFAOYSA-N
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Description

5-Methoxy-3-propyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include a methoxy-substituted phenylhydrazine and a propyl-substituted aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale Fischer indole synthesis. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. Catalysts such as methanesulfonic acid may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-propyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they may act as inhibitors of specific enzymes involved in disease pathways or as agonists/antagonists of receptors that regulate biological processes . The exact mechanism would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3-propyl-2,3-dihydro-1H-indole is unique due to the specific combination of the methoxy and propyl groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-methoxy-3-propyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17NO/c1-3-4-9-8-13-12-6-5-10(14-2)7-11(9)12/h5-7,9,13H,3-4,8H2,1-2H3

InChI Key

SADPKZOJFZCCFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNC2=C1C=C(C=C2)OC

Origin of Product

United States

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